molecular formula C20H32O5 B164292 lipoxin B4 CAS No. 98049-69-5

lipoxin B4

Cat. No. B164292
CAS RN: 98049-69-5
M. Wt: 352.5 g/mol
InChI Key: UXVRTOKOJOMENI-WLPVFMORSA-N
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Description

Lipoxin B4 (LXB4) is a structurally distinct member of the lipoxin family that signals in a manner distinct from Lipoxin A4 (LXA4). It is generated by mucosal tissues . It is a positional isomer of LXA4 produced by the metabolism of 15-HETE or 15-HpETE by human leukocytes .


Synthesis Analysis

Lipoxin B4 is synthesized via a stereocontrolled, efficient, and modular process. One of the key steps in this synthesis involves a stereoselective reduction followed by an asymmetric epoxidation sequence to set the vicinal diol stereocenters. The dienyne was installed via a one-pot Wittig olefination and base-mediated epoxide ring opening cascade .


Molecular Structure Analysis

The molecular structure of Lipoxin B4 has been fully characterized through spectral analysis for the first time .


Chemical Reactions Analysis

Lipoxin B4 has been shown to have significant effects on various cell functional responses. It has been found to decrease eotaxin-dependent eosinophil chemotaxis, IgE-mediated mast cell degranulation, and expression of type 2 cytokine receptors .


Physical And Chemical Properties Analysis

Lipoxin B4 has a molecular formula of C20H32O5 and a molecular weight of 352.5 g/mol .

Scientific Research Applications

Anti-Inflammatory and Pro-Resolution Activities

Lipoxin B4 (LXB4), along with Lipoxin A4 (LXA4), are biologically active eicosanoids with important roles in inflammation and its resolution. LXB4 has been found to demonstrate potent anti-inflammatory and pro-resolution actions. Aromatic analogues of LXB4 have shown significant biological activities, including stimulating the phagocytosis of apoptotic leukocytes by macrophages and reducing polymorphonuclear leukocyte accumulation in inflammatory conditions (O’Sullivan et al., 2007).

Role in Pregnancy and Menstrual Cycle

Lipoxins, including LXB4, play a critical role in various reproductive processes. They are involved in ovulation, menstruation, embryo implantation, and childbirth. Alterations in LXB4 levels can impact the normal course of pregnancy, affect embryo implantation, and contribute to conditions like endometriosis and early pregnancy loss (Szczuko et al., 2020).

Cellular Signaling and Immune Response

LXB4 is involved in unique cellular signaling pathways, particularly in immune responses. It has been found to regulate human monocyte/neutrophil adherence and motility, indicating its role in the modulation of immune cell behavior. LXB4 interacts with receptors on immune cells, triggering responses like changes in cytosolic calcium levels, which are crucial for cell function and signaling (Maddox et al., 1998).

Asthma and Airway Inflammation

In the context of asthma, LXB4 has shown potential as an anti-inflammatory mediator. Studies have revealed that high concentrations of LXB4 are present in cases of mild asthma and it can inhibit inflammatory cytokines like interleukin-8, suggesting its therapeutic potential in respiratory conditions (Bonnans et al., 2002).

Hemodynamic and Cardiovascular Effects

LXB4 has been found to produce dose-dependent constriction of mesenteric vessels in rats, indicating its role in cardiovascular physiology and potentially in pathophysiological states involving variations in blood flow (Feuerstein & Sirén, 1988).

Interaction with Other Eicosanoids

Lipoxins, including LXB4, interact with other eicosanoids such as leukotrienes. They inhibit leukotriene-stimulated neutrophil migration and endothelial cell interactions, suggesting their role in modulating immune cell trafficking in inflammation and other vascular events (Papayianni et al., 1996).

Myelopoiesis Regulation

LXB4 has been shown to enhance the growth of myeloid progenitor cells in human bone marrow, suggesting a role in the regulation of human myelopoiesis, a process crucial for the formation of blood cells (Stenke et al., 1991).

Potential in Treating Inflammatory Diseases

LXB4 has been highlighted in various patent applications for its anti-inflammatory properties across a range of diseases. This underscores the therapeutic potential of LXB4 and its analogs in treating conditions with significant inflammatory components (Bannenberg, 2007).

properties

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVRTOKOJOMENI-WLPVFMORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318336
Record name Lipoxin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lipoxin B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

lipoxin B4

CAS RN

98049-69-5
Record name Lipoxin B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98049-69-5
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Record name Lipoxin B4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lipoxin B4
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Record name Lipoxin B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
TP O'Sullivan, KSA Vallin, ST Ali Shah… - Journal of medicinal …, 2007 - ACS Publications
Lipoxins are a group of biologically active eicosanoids typically formed by transcellular lipoxygenase activity. Lipoxin A 4 (LXA 4 ) and Lipoxin B 4 (LXB 4 ) biosynthesis has been …
Number of citations: 106 pubs.acs.org
JF Maddox, SP Colgan, CB Clish… - The FASEB …, 1998 - Wiley Online Library
… Lipoxin A4 and lipoxin B4 (LXB4), within similar concentration ranges, each inhibit human neutrophil, activate monocyte adherence and motility, and are rapidly converted by initial …
Number of citations: 143 faseb.onlinelibrary.wiley.com
TH Lee, CE Horton, U Kyan-Aung, D Haskard… - Clinical …, 1989 - portlandpress.com
1. Lipoxin A 4 (LXA 4 ) and lipoxin B 4 (LXB 4 ) have been evaluated for their capacities to modulate neutrophil (PMN) migration and endothelial cell adherence using compounds …
Number of citations: 274 portlandpress.com
L Karra, O Haworth, R Priluck, BD Levy… - Mucosal …, 2015 - nature.com
Chronic mucosal inflammation is the hallmark of important and common airway diseases, such as allergic rhinitis (AR) and asthma. Lipoxin A 4 (LXA 4) is an endogenous pro-resolving …
Number of citations: 67 www.nature.com
KC Nicolaou, BE Marron, CA Veale… - The Journal of …, 1989 - ACS Publications
… in the presence of quinoline led to the desired lipoxin B4 isomer methyl ester 3 (57% yield … The construction of the 6-cts-lipoxin B4 methyl ester isomer (4) is shown in Scheme VI. Thus, …
Number of citations: 66 pubs.acs.org
S Nigam, S Fiore, FW Luscinskas… - Journal of cellular …, 1990 - Wiley Online Library
The profiles of actions of lipoxin A 4 (LXA 4 ) and lipoxin B 4 (LXB 4 ), two lipoxygenase‐derived eicosanoids, were examined with human neutrophils. At nanomolar concentrations, …
Number of citations: 81 onlinelibrary.wiley.com
S Lee, K Nakahira, J Dalli, II Siempos… - American journal of …, 2017 - atsjournals.org
Rationale: Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a major public health concern with high mortality and morbidity. Although …
Number of citations: 127 www.atsjournals.org
T Takano, CB Clish, K Gronert… - The Journal of …, 1998 - Am Soc Clin Investig
… Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils … Lipoxin B4 regulates human monocyte and neutrophil adherence and motility. Design of stable lipoxin B4 …
Number of citations: 314 www.jci.org
N Kim, KL Lannan, TH Thatcher, SJ Pollock… - The Journal of …, 2018 - journals.aai.org
Vaccination has been the most effective way to prevent or reduce infectious diseases; examples include the eradication of smallpox and attenuation of tetanus and measles. However, …
Number of citations: 30 journals.aai.org
CA Jacques, BW Spur, AE Crea… - British journal of …, 1988 - ncbi.nlm.nih.gov
The isometric contractile activities of lipoxin A4 (LxA4) and lipoxin B4 (LxB4) were evaluated on guinea-pig lung tissue over the concentration range, 10 (-8) to 10 (-5) M. 2. LxA4 …
Number of citations: 27 www.ncbi.nlm.nih.gov

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